11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Overview
Description
11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C19H18N2O and its molecular weight is 290.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.141913202 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- Novel Derivatives Synthesis : A study developed an efficient synthesis method to obtain novel derivatives of 11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones, potentially active in the central nervous system. These were synthesized via condensation and cyclization processes (Cortéas, Banos, & Garcia-Mellado de Cortes, 2004).
- Crystal Structure Determination : Another research effort synthesized 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives and determined their crystal structure through X-ray single-crystal diffraction (Wang et al., 2014).
Pharmacological Applications
- Analgesic Activity : Some derivatives of 11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one demonstrated moderate analgesic activity, indicating potential applications in pain management (Matsuo, Yoshida, Ohta, & Tanaka, 1985; 1986).
Industrial Applications
- Corrosion Inhibition : Research revealed the anti-corrosion properties of benzodiazepine derivatives, including this compound, for protecting mild steel in acidic environments. This suggests their utility as corrosion inhibitors (Laabaissi et al., 2021).
Specialized Applications
- Chemosensor Development : Certain derivatives of this compound have been found effective as fluorescent chemosensors for detecting specific metal cations like Cd2+, highlighting their potential in analytical chemistry (Tolpygin et al., 2012).
Properties
IUPAC Name |
6-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c22-17-12-6-11-16-18(17)19(13-7-2-1-3-8-13)21-15-10-5-4-9-14(15)20-16/h1-5,7-10,19-21H,6,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXJWNAWTABZBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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